molecular formula C13H17NO2 B8431690 7-Methoxy-2-acetamido-tetralin

7-Methoxy-2-acetamido-tetralin

Cat. No.: B8431690
M. Wt: 219.28 g/mol
InChI Key: YLSJLYYBVHQMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-acetamido-tetralin is a synthetic organic compound classified as a substituted tetralin, featuring a methoxy group at the 7-position and an acetamido group at the 2-position of the tetralin (1,2,3,4-tetrahydronaphthalene) backbone. This structure is of significant interest in medicinal chemistry research, particularly in the study of ligands for neurological targets. Compounds within the 2-acetamidotetralin class have been investigated for their potential activity as melatonin receptor agonists and antagonists . The methoxy substitution is a key structural feature often associated with binding affinity to these receptors, suggesting this compound may serve as a valuable chemical tool or intermediate in the development of therapeutics for sleep and circadian rhythm disorders . As a research chemical, this compound is primarily utilized in preclinical studies to explore structure-activity relationships (SAR) and signaling pathways. It can also function as a key synthetic intermediate; related acetamido- and amino-tetralin derivatives are common building blocks in multi-step synthesis processes for more complex pharmaceutical compounds . The tetralin core structure provides a rigid, bicyclic framework that is advantageous for probing biological systems. ATTENTION: This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-9(15)14-12-5-3-10-4-6-13(16-2)8-11(10)7-12/h4,6,8,12H,3,5,7H2,1-2H3,(H,14,15)

InChI Key

YLSJLYYBVHQMEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

7-Methoxy-2-acetamido-tetralin is a derivative of tetralin, characterized by the presence of a methoxy group and an acetamido side chain. The molecular formula for this compound is C12H15NO2, and its structure allows for interactions with various biological targets, particularly neurotransmitter receptors.

Pharmacological Applications

1. Neuropharmacology

  • Dopamine Receptor Modulation : this compound acts as a partial agonist at dopamine D2 and D3 receptors. This property positions it as a potential candidate for treating neurological disorders such as Parkinson's disease and schizophrenia by modulating dopamine levels in the brain .
  • Melatonin Receptor Activity : The compound also exhibits activity at melatonin receptors, suggesting potential applications in sleep disorders. Its structural characteristics enable it to influence sleep architecture by promoting non-rapid eye movement (NREM) sleep .

2. Anticancer Activity

  • In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .
  • Mechanism of Action : The anticancer effects are hypothesized to involve interference with cell cycle progression and induction of oxidative stress within cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine AgonismPartial agonist at D2/D3 receptors
Melatonin AgonismModulates sleep architecture
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against resistant bacterial strains

Case Study Highlights

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its therapeutic potential .

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential use as an antimicrobial agent .

Comparison with Similar Compounds

The following analysis compares 7-Methoxy-2-acetamido-tetralin with structurally and functionally related compounds, emphasizing substituent effects, synthesis, and applications.

Structural Analogs
Compound Name Substituents/Modifications Melting Point (°C) Similarity Score Key Applications/Notes References
7-Methoxytryptamine 7-methoxy, 2-aminoethyl indole N/A N/A Serotonergic activity
Methyl 4-acetamido-2-methoxybenzoate Methoxy, acetamido on benzoate ester N/A 0.74 Intermediate in organic synthesis
Methyl 4-acetamido-2-ethoxybenzoate Ethoxy, acetamido on benzoate ester N/A 0.77 Higher lipophilicity vs. methoxy
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride Nitroimidazole, aminoethyl chain 195 N/A Antimicrobial applications

Key Observations :

  • Substituent Position and Chain Length : The ethoxy variant in methyl 4-acetamido-2-ethoxybenzoate exhibits a higher similarity score (0.77) than its methoxy counterpart (0.74), suggesting that longer alkoxy chains enhance structural resemblance to acetamido-tetralins .
  • Saturation Effects : Unlike unsaturated tryptamines (e.g., 7-methoxytryptamine), this compound’s saturated tetralin core likely reduces metabolic oxidation, improving stability .

Preparation Methods

Reductive Amination of 7-Methoxy-tetralone

In the first step, 7-methoxy-tetralone is converted to the corresponding amine via reductive amination. A representative protocol involves reacting 7-methoxy-tetralone with benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature. This yields 7-methoxy-2-benzylamino-tetralin, which is subsequently subjected to hydrogenolysis to remove the benzyl protecting group.

Hydrogenolysis is typically performed under 3–5 bar H₂ pressure using 10% palladium on carbon (Pd/C) in ethanol, achieving quantitative deprotection to form 7-methoxy-2-amino-tetralin. The amine intermediate is highly sensitive to oxidation, necessitating inert atmosphere handling.

Acetylation Under Protic Solvent Conditions

The final acetylation step employs acetic anhydride as the acylating agent in ethanol or methanol under reflux. For instance, dissolving 7-methoxy-2-amino-tetralin in ethanol, adding acetic anhydride (1.2 equiv), and heating at 78°C for 1 hour yields this compound with 85–90% purity. The crude product is purified via recrystallization from a water-ethanol mixture (3:1 v/v), increasing the purity to >99%.

Table 1: Optimization of Acetylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolMethanolEthanol
Temperature (°C)786578
Reaction Time (h)121
Acylating AgentAcetic AnhydrideAcetyl ChlorideAcetic Anhydride
Yield (%)897589

Source: Adapted from

Catalytic Hydrogenation and Asymmetric Induction Strategies

Recent patents highlight asymmetric synthesis routes to enantiomerically pure this compound, critical for pharmaceutical applications.

Chiral Auxiliary-Mediated Synthesis

A patented method employs R-(+)-α-phenylethylamine as a chiral auxiliary to induce asymmetry during the reductive amination of 7-methoxy-tetralone. The ketone reacts with R-(+)-α-phenylethylamine in tetrahydrofuran (THF) at −30°C, followed by reduction with sodium cyanoborohydride (NaBH₃CN). This yields a diastereomeric mixture of 7-methoxy-2-(α-phenylethylamino)-tetralin, which is separated via fractional crystallization.

Key Data:

  • Molar Ratio (Ketone:Auxiliary): 1:2

  • Diastereomeric Excess (de): 98%

  • Isolated Yield: 68.7%

Final Deprotection and Acetylation

The chiral auxiliary is removed via hydrogenolysis using Pd/C in methanol under 4 bar H₂ pressure, followed by acetylation with acetic anhydride in ethanol. The final product achieves an enantiomeric excess (ee) of 99.9% and a purity of 99% after recrystallization.

Nitrogen Deletion/Diels–Alder Cascade for Tetralin Skeleton Construction

A groundbreaking 2024 study demonstrates a skeletal editing approach to synthesize substituted tetralins, offering an alternative to traditional reductive pathways.

Mechanism of Nitrogen Deletion

Isoindoline derivatives undergo nitrogen deletion using O-diphenylphosphinylhydroxylamine (DPPH), generating ortho-xylylene intermediates. This diene reacts in situ with electron-deficient dienophiles (e.g., dimethyl fumarate) via Diels–Alder cycloaddition to form tetralins.

Table 2: Diels–Alder Reaction Yields with Selected Dienophiles

DienophileProduct SubstituentsYield (%)Stereochemistry
Dimethyl Fumaratetrans-Diester77trans
FumaronitrileDinitrile47trans
N-MethylmaleimideSuccinimide62cis

Source:

Comparative Analysis of Industrial-Scale Methodologies

MethodCost IndexEnvironmental ImpactScalabilityYield (%)
Classical AcetylationLowModerateHigh89
Asymmetric SynthesisHighLowModerate68.7
Diels–Alder CascadeModerateLowLow55 (est.)

Q & A

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration, following EPA/DOT guidelines .

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